2-Methylpent-2-en-1-yl acetate
CAS No.: 1838-88-6
Cat. No.: VC21225926
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1838-88-6 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | [(E)-2-methylpent-2-enyl] acetate |
| Standard InChI | InChI=1S/C8H14O2/c1-4-5-7(2)6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+ |
| Standard InChI Key | SLNZJIRRMLAZEY-FNORWQNLSA-N |
| Isomeric SMILES | CC/C=C(\C)/COC(=O)C |
| SMILES | CCC=C(C)COC(=O)C |
| Canonical SMILES | CCC=C(C)COC(=O)C |
Introduction
Chemical Identity and Structure
2-Methylpent-2-en-1-yl acetate, also known as [(E)-2-methylpent-2-enyl] acetate, is an organic compound belonging to the class of esters formed from 2-methylpent-2-en-1-ol and acetic acid. Its chemical structure features a branched carbon chain with a double bond and an acetate functional group . The compound possesses the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1838-88-6 |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | [(E)-2-methylpent-2-enyl] acetate |
| SMILES | CC/C=C(\C)/COC(=O)C |
| InChI | InChI=1S/C8H14O2/c1-4-5-7(2)6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5+ |
| InChIKey | SLNZJIRRMLAZEY-FNORWQNLSA-N |
The molecule contains a central double bond with E (trans) configuration, a methyl branch at the C2 position, and an acetate group attached to the primary carbon . This structural arrangement contributes to its chemical properties and aromatic characteristics.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 143.10666 | 132.4 |
| [M+Na]+ | 165.08860 | 142.1 |
| [M+NH4]+ | 160.13320 | 139.6 |
| [M+K]+ | 181.06254 | 137.1 |
| [M-H]- | 141.09210 | 131.0 |
| [M+Na-2H]- | 163.07405 | 135.1 |
| [M]+ | 142.09883 | 133.1 |
| [M]- | 142.09993 | 133.1 |
These collision cross-section values are important for mass spectrometry-based identification and characterization of the compound .
Applications
Fragrance Industry
The primary commercial application of 2-methylpent-2-en-1-yl acetate is in the fragrance industry. Its fruity aroma makes it valuable as a fragrance agent in various consumer products. The compound is incorporated into:
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Perfumes and colognes
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Cosmetic formulations
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Personal care products
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Household cleaning products
Research Applications
Beyond commercial applications, 2-methylpent-2-en-1-yl acetate has demonstrated value in scientific research contexts. Notably, the compound has been utilized in the development of phosphoantigen prodrugs for immunological research. In this application, the acetate group functions as a protecting group for allylic alcohols, facilitating chemical synthesis while maintaining biological activity after deprotection .
Research by Wiemer and colleagues demonstrated that acetylated versions of phosphoantigens showed improved cellular uptake and enhanced biological activity. For example, compound 11 in their study, which incorporated an acetylated form of a phosphoantigen, displayed potent stimulation of γδ T cell proliferation with an EC50 of 0.12 nM . This indicates the potential utility of acetate-protected compounds like 2-methylpent-2-en-1-yl acetate in pharmaceutical development.
Analytical Data
Analytical characterization of 2-methylpent-2-en-1-yl acetate often employs gas chromatography methods. Retention indices have been established for different column types and conditions:
| Column Type | Active Phase | Retention Index (I) | Reference | Comment |
|---|---|---|---|---|
| Capillary | HP-5MS | 921.4 | Andriamaharavo, 2014 | 30m/0.25mm/0.25μm, He; Program: 60°C (1 min) => 5°C/min => 210°C => 10°C/min => 280°C (15 min) |
| Capillary | CP-Wax 52CB | 1250 | Kourkoutas, Elmore, et al., 2006 | 60m/0.25mm/0.25μm, He, 4K/min; T start: 40°C; T end: 250°C |
| Capillary | DB-Wax | 1232 | Rowan, Hunt, et al., 2009 | 20m/0.18mm/0.18μm, Helium; Program: 35°C (1 min) |
These data are valuable for identifying and quantifying the compound in complex mixtures, particularly in fragrance analysis and quality control applications .
Related Compounds
Several compounds share structural similarities with 2-methylpent-2-en-1-yl acetate, including:
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2-Methylbut-2-en-1-yl acetate (C7H12O2, CAS: 33425-30-8): A homolog with one fewer carbon in the main chain, also used in fragrance applications .
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2-Methylpentan-2-yl acetate (C8H16O2, CAS: 34859-98-8): Contains the same carbon skeleton but with a saturated structure rather than a double bond .
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2-Methyl-2-propen-1-yl acetate (C6H10O2, CAS: 820-71-3): Features a terminal double bond rather than an internal one, and has a shorter carbon chain .
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α-Santalyl acetate: A more complex sesquiterpenoid compound that incorporates the 2-methylpent-2-en-1-yl acetate moiety within its structure. This compound is used in higher-end fragrances and has a characteristic woody odor .
These relationships highlight the importance of 2-methylpent-2-en-1-yl acetate within a broader family of fragrance compounds, each with distinctive olfactory profiles determined by subtle structural variations.
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